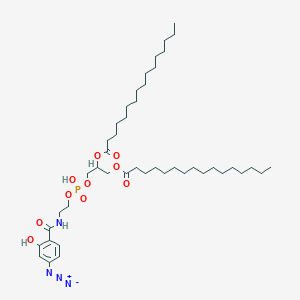

Asa-PE

Description

Properties

CAS No. |

114747-15-8 |

|---|---|

Molecular Formula |

C44H77N4O10P |

Molecular Weight |

853.1 g/mol |

IUPAC Name |

[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C44H77N4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-36-39(58-43(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-46-44(52)40-32-31-38(47-48-45)35-41(40)49/h31-32,35,39,49H,3-30,33-34,36-37H2,1-2H3,(H,46,52)(H,53,54) |

InChI Key |

HVDKSGGZKJJZGU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

1,2-dipalmitoyl(3,4-azidosalicylamido)-sn-glycero-3-phosphoethanolamine 1,2-dipalmitoyl(3,4-azidosalicylamido)phosphatidylethanolamine ASA-PE |

Origin of Product |

United States |

Foundational & Exploratory

"Asa-PE" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Asa-PE, a Photoactivatable Phospholipid Cross-linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-azidosalicylamidyl)-phosphoethanolamine (this compound), a crucial tool in proteomics and membrane biology. This compound is a photoactivatable phospholipid analog designed to capture protein-lipid interactions within their native membrane environment. This document details the synthetic protocols, characterization methods, and the mechanism of action for this powerful molecular probe.

Synthesis of this compound

The synthesis of this compound involves the reaction of a phosphoethanolamine (PE) derivative with N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA). The following protocol is a modification of established methods.[1]

Experimental Protocol

Materials:

-

Phosphoethanolamine derivative (e.g., DLPE, DPPE, DPoPE, or DOPE)

-

N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)

-

Chloroform (B151607) (CHCl3)

-

pH indicator paper

-

Thin-Layer Chromatography (TLC) plates (Silica-HPTLC-60)

-

TLC eluent: CHCl3/CH3COCH3/CH3OH/CH3COOH/H2O (9:2:1.6:1:0.5 v/v/v/v/v)[1]

Procedure:

-

Dissolve the chosen phosphoethanolamine derivative (e.g., DLPE) and NHS-ASA in chloroform to final concentrations of 12.5 mM and 19 mM, respectively.[1]

-

Add triethanolamine to the mixture to adjust the pH to approximately 8, as confirmed by pH indicator paper.[1]

-

Allow the reaction to proceed overnight at 37°C.[1] All handling of photosensitive compounds should be performed under red safety light conditions.[1]

-

Monitor the formation of the this compound product using Thin-Layer Chromatography (TLC).[1]

-

Upon completion of the reaction, the product can be purified.

-

Store the final product in sealed amber vials at -20°C.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through several analytical techniques to establish its identity, purity, and photoactivatable properties.

Characterization Methods

| Technique | Purpose | Observations & Results |

| Thin-Layer Chromatography (TLC) | To monitor the reaction progress and assess the purity of the final product.[1] | The formation of a new spot corresponding to this compound and the disappearance of the starting material spots indicate a successful reaction. Purity is determined by the presence of a single spot for the final product. |

| Nano-Electrospray Ionization Mass Spectrometry (nano-ESI-MS) | To confirm the identity of the synthesized this compound by determining its molecular weight.[1] | The mass spectrum should show a peak corresponding to the expected mass of the specific this compound derivative synthesized. |

| UV-Visible Absorption Spectroscopy | To confirm the presence of the photoactivatable azido (B1232118) moiety.[1] | The absorption spectrum in methanol (B129727) (between 250 and 500 nm) will change upon exposure to UV light, confirming the presence and photoreactivity of the azide (B81097) group.[1] |

Expected Yield and Purity

| Parameter | Value |

| Typical Yield | 60-70% (relative to the initial amount of phospholipid)[1] |

| Purity | Routinely tested by TLC[1] |

Characterization Workflow Diagram

Caption: Experimental workflow for this compound characterization.

Mechanism of Action: Photoactivated Cross-Linking

This compound is designed to be incorporated into lipid bilayers, such as cell membranes or liposomes. Upon activation by UV light, the azido group on the salicylic (B10762653) acid headgroup is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" proteins that are interacting with the membrane surface.

Cross-Linking Protocol Outline

-

Incorporation: this compound is incorporated into a model membrane system (e.g., liposomes) or introduced to biological membranes.

-

Incubation: The membranes containing this compound are incubated with the protein of interest or in their native environment to allow for protein-lipid interactions.

-

Photoactivation: The sample is exposed to UV light to activate the azido group on this compound.

-

Cross-Linking: The generated nitrene intermediate reacts with interacting proteins, forming a covalent bond.

-

Analysis: The cross-linked protein-lipid complexes can then be analyzed using techniques such as MALDI-TOF mass spectrometry to confirm the covalent attachment.[1]

Mechanism of Action Diagram

Caption: Mechanism of photoactivated cross-linking by this compound.

References

An In-depth Technical Guide to Asa-PE: A Tool for Elucidating Protein-Lipid Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asa-PE, chemically known as N-(4-azidosalicylamidyl)-phosphatidylethanolamine, is a specialized photoactivatable lipid analogue. It is a powerful tool in chemical biology and proteomics for the investigation of protein-lipid interactions within their native membrane environment. The core functionality of this compound lies in its ability to form covalent cross-links with nearby proteins upon activation with ultraviolet (UV) light. This allows for the "capture" of transient and stable interactions that are often difficult to detect using traditional biochemical methods. A common and commercially available variant is N-(4-azidosalicylamidyl)-1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (Asa-DLPE), which incorporates dilauroyl fatty acid chains, facilitating its integration into biological membranes. This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and applications of this compound in studying cellular signaling and protein function.

Chemical Structure and Properties

This compound is an amphipathic molecule consisting of a phosphatidylethanolamine (B1630911) (PE) backbone, which is common in biological membranes, modified with a photo-reactive 4-azidosalicylamidyl (ASA) headgroup. The PE portion allows the molecule to intercalate into the lipid bilayer, while the ASA group enables covalent cross-linking to interacting proteins upon UV irradiation.

Structure of N-(4-azidosalicylamidyl)-1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (Asa-DLPE):

Physicochemical Properties

Quantitative data for a common variant, Asa-DLPE, are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C29H58N4O9P (for the ASA moiety attached to PE) | |

| Molecular Weight | ~751.8 g/mol (Asa-DLPE) | [1] |

| UV Absorbance Maximum (λmax) | ~269-290 nm (for the azidosalicylamidyl group) | [2] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol. Forms vesicles in aqueous solutions. | [3] |

Experimental Protocols

The use of this compound in proteomics involves a multi-step workflow, from sample preparation to data analysis. Below is a detailed methodology for a typical photo-cross-linking experiment to identify protein-lipid interactions in mitochondria.

Synthesis of this compound

The synthesis of this compound involves the reaction of a phosphatidylethanolamine (such as DLPE) with an N-hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid (NHS-ASA).

Materials:

-

1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE)

-

N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)

-

Triethylamine (B128534) (TEA)

-

Chloroform

-

Thin-layer chromatography (TLC) system

-

Argon or Nitrogen gas

Procedure:

-

Dissolve DLPE and NHS-ASA in chloroform in a round-bottom flask.

-

Add triethylamine to the mixture to act as a base.

-

Flush the flask with argon or nitrogen and stir the reaction at room temperature, protected from light, for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, purify the Asa-DLPE product using silica (B1680970) gel column chromatography.

-

Evaporate the solvent under reduced pressure to obtain the final product as a solid or film.

-

Confirm the identity and purity of the synthesized Asa-DLPE using mass spectrometry and NMR spectroscopy.

Photo-Cross-Linking of Mitochondrial Proteins

This protocol outlines the steps to identify proteins that interact with this compound in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Asa-DLPE stock solution (in ethanol (B145695) or DMSO)

-

UV lamp (365 nm)

-

Lysis buffer (e.g., RIPA buffer)

-

Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

-

Incubation: Resuspend isolated mitochondria in a suitable buffer. Add the Asa-DLPE solution to the mitochondrial suspension to a final concentration of 1-5 mol% of total mitochondrial lipid. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the mitochondrial membranes.

-

UV Activation: Place the mitochondrial suspension on ice and irradiate with a high-intensity UV lamp (365 nm) for 5-15 minutes. The optimal time should be determined empirically. This step activates the azide (B81097) group, which then forms a covalent bond with nearby molecules.

-

Quenching (Optional): To quench any unreacted nitrene intermediates, a quenching agent like dithiothreitol (B142953) (DTT) can be added.

-

Lysis: Pellet the mitochondria by centrifugation and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Analysis: The cross-linked protein-lipid adducts can now be analyzed.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. The cross-linked proteins can be detected by Western blotting if an antibody to a protein of interest is available. A shift in the molecular weight of the protein will indicate a successful cross-linking event.

-

Mass Spectrometry: For proteome-wide identification, the protein mixture is subjected to tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

-

Data Analysis Workflow for Proteomics

The identification of cross-linked peptides from a complex mixture requires a specialized bioinformatics workflow.

Signaling Pathways and Biological Applications

This compound has been instrumental in identifying protein-lipid interactions that are crucial for various cellular processes, particularly within mitochondria. By identifying the proteins that are in close proximity to specific lipids, researchers can infer functional relationships and map out interaction networks.

Mitochondrial Protein Interactome

Studies using chemical cross-linking in mitochondria have identified numerous protein-protein and protein-lipid interactions. These studies have provided insights into the organization of the electron transport chain, the structure of the mitochondrial ribosome, and the dynamics of mitochondrial protein import machinery.[4][5][6] For instance, this compound could be used to probe the lipid environment of key mitochondrial protein complexes.

Experimental Workflow for this compound Based Proteomics

The overall experimental strategy is a logical sequence of steps designed to isolate and identify lipid-interacting proteins.

Conclusion

This compound is a versatile and powerful tool for the study of protein-lipid interactions. Its ability to covalently capture interacting proteins in their native membrane environment provides a unique advantage over other methods. The detailed protocols and workflows presented in this guide offer a framework for researchers to apply this technology to their own systems of interest. The continued application of this compound and similar photo-cross-linking reagents will undoubtedly lead to new discoveries in the complex interplay between lipids and proteins that govern cellular function.

References

- 1. 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | C29H58NO8P | CID 9546801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Co-crystal improves the water-solubility of ASA | Newsportal - Ruhr-Universität Bochum [news.rub.de]

- 4. Comprehensive Identification of Lipid–Membrane Protein Interactions via Advanced Proteomics and Extended Lipid-Immobilized Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Asa-PE: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the mechanism and application of N-(4-azidosalicylamidyl)-phosphatidylethanolamine (Asa-PE), a photoactivatable lipid cross-linker. This document details the core mechanism of action, experimental protocols, and quantitative data analysis, offering a comprehensive resource for studying protein-lipid interactions in their native membrane environment.

This compound is a powerful tool in chemical biology and proteomics, designed to capture transient and stable interactions between proteins and phospholipids (B1166683) at the membrane interface. Its utility lies in its ability to be incorporated into biological or model membranes and, upon photoactivation, covalently bind to adjacent molecules, thereby "trapping" interaction partners for subsequent identification and analysis.

Core Mechanism of Action

The functionality of this compound is centered around its 4-azidosalicylamidyl headgroup, which contains a photoactivatable aryl azide (B81097) moiety. When exposed to ultraviolet (UV) light, typically around 260 nm, the aryl azide undergoes photolysis, losing a molecule of dinitrogen (N₂) and forming a highly reactive nitrene intermediate.[1] This nitrene is short-lived and highly reactive, capable of inserting into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its immediate vicinity.[2]

Due to the location of the aryl azide on the phospholipid headgroup, the generated nitrene preferentially reacts with molecules interacting at the membrane interface. This includes peripheral membrane proteins electrostatically associated with the membrane surface, as well as the solvent-exposed domains of integral membrane proteins.[2] The covalent bond formed between the this compound and the interacting protein is stable, allowing for the isolation and identification of the cross-linked complex.

The general mechanism can be visualized as follows:

Experimental Protocols

The application of this compound in studying protein-lipid interactions involves a series of well-defined experimental steps. The following protocols are synthesized from methodologies described in the literature.[2]

Synthesis of this compound

This compound is typically synthesized by the reaction of a phosphatidylethanolamine (B1630911) (PE) species with N-hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA). The choice of PE, particularly its acyl chain composition, is critical. For instance, using a PE with shorter acyl chains like 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (B159024) (DLPE) results in Asa-DLPE, which can be efficiently incorporated into biological membranes from an ethanolic solution.[2]

Materials:

-

Phosphatidylethanolamine (e.g., DLPE, DPPE, DPoPE, or DOPE)

-

N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA)

-

Chloroform (CHCl₃)

-

Thin-layer chromatography (TLC) plates (Silica-HPTLC-60)

-

TLC eluent: 9:2:1.6:1:0.5 CHCl₃/CH₃COCH₃/CH₃OH/CH₃COOH/H₂O (v/v/v/v/v)

Procedure:

-

Dissolve the chosen phosphatidylethanolamine and NHS-ASA in chloroform.

-

Add triethanolamine to adjust the pH to approximately 8.

-

Incubate the reaction mixture overnight at 37°C.

-

Monitor the formation of the this compound product by thin-layer chromatography.

-

Purify the synthesized this compound using appropriate chromatographic techniques.

Cross-Linking in Model Membranes (Liposomes)

Model membranes, such as large unilamellar vesicles (LUVs), are often used to validate the cross-linking methodology with a known protein-lipid interaction, for example, cytochrome c.

Materials:

-

Synthesized this compound

-

Other phospholipids for liposome (B1194612) formation (e.g., egg yolk phosphatidylcholine)

-

Protein of interest (e.g., cytochrome c)

-

Buffer solution

-

UV lamp (e.g., emitting at 254 nm)

-

Sodium carbonate solution (for wash steps)

Procedure:

-

Prepare LUVs containing a defined molar percentage of this compound.

-

Incubate the LUVs with the protein of interest to allow for binding.

-

Expose the sample to UV light for a specified duration to induce cross-linking. A control sample should be kept in the dark.

-

After UV exposure, wash the liposomes with a sodium carbonate solution to remove non-covalently bound proteins.

-

Analyze the liposome pellet for the presence of the cross-linked protein.

Cross-Linking in Biological Membranes

The true power of this compound lies in its application to complex biological membranes, such as isolated mitochondria or plasma membranes.

Materials:

-

Isolated biological membranes (e.g., inner mitochondrial membranes)

-

This compound (e.g., Asa-DLPE in ethanol)

-

Protein of interest (can be endogenous or exogenously added)

-

Buffer solution

-

UV lamp

Procedure:

-

Incorporate this compound into the biological membranes. For Asa-DLPE, this can be achieved by adding it from an ethanolic solution.

-

Incubate the membranes to allow for interaction with the protein(s) of interest.

-

Perform UV irradiation to initiate cross-linking.

-

Isolate the membrane fraction and proceed with analysis to identify cross-linked proteins.

The general experimental workflow for using this compound is depicted in the following diagram:

References

An In-depth Technical Guide to the Discovery and Background of Acetylsalicylic Acid (Aspirin) and Its Implications in Pulmonary Embolism and Phosphatidylethanolamine Conjugation

This technical guide provides a comprehensive overview of the historical discovery, mechanism of action, and therapeutic applications of acetylsalicylic acid (ASA), commonly known as aspirin (B1665792). The document addresses the ambiguous term "Asa-PE" by exploring two plausible interpretations: the role of Aspirin in the context of Pulmonary Embolism (PE) and the development of Aspirin-Phosphatidylethanolamine (PE) conjugates. This guide is intended for researchers, scientists, and drug development professionals.

The Discovery and Historical Background of Acetylsalicylic Acid (Aspirin)

The journey of aspirin from a traditional remedy to a globally recognized medicine is a testament to centuries of observation and scientific inquiry.

Early Origins: The use of salicylate-containing plants for medicinal purposes dates back over 3,500 years. Ancient civilizations, including the Sumerians and Egyptians, utilized willow bark for its pain-relieving and anti-pyretic properties. The modern history of salicylates began in 1763 when Reverend Edward Stone first described the antipyretic effects of willow bark.[1]

Synthesis and Development: In 1853, French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid.[2] However, it was not until 1897 that Felix Hoffmann, a chemist at Bayer, synthesized a stable and pure form of acetylsalicylic acid, which was subsequently named Aspirin.[1][3][4][5] The name "Aspirin" is derived from "A" for acetyl and "spirin" from Spiraea ulmaria, a plant rich in salicylic (B10762653) acid.[3]

Elucidation of the Mechanism of Action: For decades, aspirin's mechanism of action remained a mystery. In 1971, Sir John Vane made a groundbreaking discovery that aspirin and similar non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the biosynthesis of prostaglandins (B1171923).[2][6][7][8] This discovery, which earned him a Nobel Prize in 1982, revolutionized our understanding of aspirin's therapeutic effects.[7][9] Vane demonstrated that aspirin blocks the enzyme cyclooxygenase (COX), which is essential for the conversion of arachidonic acid into prostaglandins.[5][6]

Core Mechanism of Action: Antiplatelet Effects

Aspirin's antithrombotic properties are central to its use in cardiovascular medicine. The key to this effect lies in its irreversible inhibition of cyclooxygenase-1 (COX-1) within platelets.

Signaling Pathway of Platelet Aggregation: Platelets play a crucial role in hemostasis. Upon vascular injury, platelets are activated, leading to the synthesis of thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This process is mediated by the COX-1 enzyme.

Aspirin's Intervention: Aspirin acts by acetylating a serine residue in the active site of the COX-1 enzyme in platelets. This acetylation is irreversible and effectively blocks the enzyme's ability to produce prostaglandins and thromboxane A2.[10] Because platelets are anucleated, they cannot synthesize new COX-1, and the inhibitory effect of aspirin lasts for the entire lifespan of the platelet (approximately 7-10 days). This sustained inhibition of TXA2 production reduces platelet aggregation and the risk of thrombus formation.

Interpretation I: "this compound" as Aspirin in Pulmonary Embolism

Pulmonary Embolism (PE) is a serious cardiovascular event often caused by a dislodged deep vein thrombosis (DVT). Given aspirin's antiplatelet effects, its role in the prevention and treatment of PE has been a subject of extensive research.

Discovery and Clinical Evidence

The use of aspirin for venous thromboembolism (VTE), which includes DVT and PE, has been investigated in several major clinical trials.

-

The Antiplatelet Trialists' Collaboration (1994): A meta-analysis of randomized trials indicated that antiplatelet therapy provides a significant reduction in the risk of VTE.[11]

-

The Pulmonary Embolism Prevention (PEP) Trial (2000): This large, randomized controlled trial demonstrated that low-dose aspirin (160 mg daily) significantly reduced the risk of PE and DVT in patients undergoing surgery for hip fracture or elective arthroplasty.[8][11][12]

-

The WARFASA and ASPIRE Trials: These studies showed that low-dose aspirin is effective in the extended treatment of unprovoked VTE, reducing the risk of recurrence.[4][6]

Quantitative Data from Key Clinical Trials

| Trial Name | Year | Patient Population | Aspirin Dosage | Key Findings |

| PEP Trial | 2000 | 13,356 patients with hip fractures | 160 mg/day | 43% reduction in PE; 29% reduction in symptomatic DVT.[8] |

| WARFASA Trial | 2012 | Patients with first unprovoked VTE | 100 mg/day | 42% relative risk reduction for VTE recurrence. |

| ASPIRE Trial | 2012 | Patients with unprovoked VTE | 100 mg/day | 26% relative risk reduction for VTE recurrence.[6] |

| Pooled Analysis (WARFASA & ASPIRE) | 2014 | 1,224 patients with unprovoked VTE | 100 mg/day | 32% reduction in recurrent VTE; 34% reduction in major vascular events.[4] |

Experimental Protocols

General Protocol for a Randomized Controlled Trial of Aspirin for VTE Prevention (based on PEP and ASPIRE trials):

-

Patient Selection: Define inclusion criteria (e.g., patients with a first unprovoked VTE who have completed initial anticoagulant therapy) and exclusion criteria (e.g., contraindications to aspirin, high bleeding risk).

-

Randomization: Patients are randomly assigned to receive either low-dose aspirin (e.g., 100 mg daily) or a matching placebo in a double-blind manner.

-

Treatment Period: The treatment duration is predefined (e.g., 2-4 years).

-

Follow-up: Patients are monitored for the primary efficacy outcome (e.g., recurrence of VTE) and primary safety outcome (e.g., major bleeding).

-

Statistical Analysis: The incidence of outcomes in the aspirin and placebo groups is compared using appropriate statistical methods (e.g., time-to-event analysis).

Interpretation II: "this compound" as Aspirin-Phosphatidylethanolamine Conjugates

Another interpretation of "this compound" is the conjugation of acetylsalicylic acid with phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) found in biological membranes. This approach aims to modify the physicochemical properties of aspirin to enhance its therapeutic index.

Rationale for Conjugation

The primary goals of creating an aspirin-phospholipid complex are to:

-

Improve the solubility and bioavailability of aspirin.[13]

-

Reduce the gastrointestinal side effects associated with aspirin by altering its absorption profile.[13]

Synthesis and Characterization

Aspirin-phospholipid complexes can be prepared by reacting aspirin with a phospholipid, such as soybean phospholipid, in a suitable organic solvent.[13][14] The resulting complex can be characterized using various analytical techniques.

Methodology for Synthesis and Characterization of an Aspirin-Phospholipid Complex:

-

Preparation: Aspirin and a phospholipid (e.g., soy-derived) are dissolved in a non-polar organic solvent. The solvent is then evaporated under reduced pressure to form the complex.

-

Characterization Techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between aspirin and the phospholipid.

-

Differential Scanning Calorimetry (DSC): To assess the thermal properties and confirm the formation of a new entity.[13]

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the complex.[13]

-

Solubility Studies: To determine the solubility of the complex in various media.

-

In Vitro Dissolution Studies: To evaluate the release profile of aspirin from the complex.[13]

-

A patent has been filed for an aspirin phospholipid complex that claims to significantly improve the drug's solubility and bioavailability while reducing adverse reactions.[14]

Conclusion

The term "this compound" is not a standard scientific nomenclature. However, based on the available evidence, it can be reasonably interpreted in two scientifically relevant contexts: the application of Acetylsalicylic Acid in Pulmonary Embolism and the development of Acetylsalicylic Acid-Phosphatidylethanolamine conjugates.

The discovery of aspirin's antiplatelet mechanism of action has led to its widespread use in the prevention of arterial thrombosis and, as evidence from major clinical trials suggests, it also plays a significant role in the prevention of venous thromboembolism, including pulmonary embolism.

The formulation of aspirin-phospholipid complexes represents an innovative approach in drug delivery, aiming to enhance the therapeutic profile of this historic drug. Further research in this area may lead to the development of novel aspirin formulations with improved efficacy and safety.

This guide has provided a detailed overview of these topics, supported by historical context, quantitative data, experimental methodologies, and visual representations of key pathways and workflows to aid in the understanding of this multifaceted subject.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Aspirin modulates generation of procoagulant phospholipids in cardiovascular disease, by regulating LPCAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gpnotebook.com [gpnotebook.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Interaction of Aspirin (Acetylsalicylic Acid) with Lipid Membranes | PLOS One [journals.plos.org]

- 6. Prehospital aspirin use is associated with improved clinical outcomes in pulmonary embolism: A retrospective case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Prevention of pulmonary embolism and deep vein thrombosis with low dose aspirin: Pulmonary Embolism Prevention (PEP) trial [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylsalicylic acid (aspirin) and salicylic acid interaction with the human erythrocyte membrane bilayer induce in vitro changes in the morphology of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of aspirin-loaded polymer-silica composites and their release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN106177976A - A kind of aspirin phosphatide complexes and preparation method thereof - Google Patents [patents.google.com]

Spectroscopic Analysis of Asa-PE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(4-azidosalicylamidyl)-phosphatidylethanolamine (Asa-PE), a pivotal tool in the study of protein-lipid interactions. This compound is a photoactivatable phospholipid analog that, upon UV irradiation, forms a covalent bond with nearby molecules, enabling the capture and identification of transient and weak lipid-binding proteins. This guide details the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and provides detailed protocols for its analysis by Mass Spectrometry (MS).

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The NMR spectrum of this compound is a composite of the signals from its three main components. The following tables summarize the predicted chemical shifts (δ) in ppm. The exact positions of the signals, especially for the acyl chains, will vary depending on their length and degree of saturation.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Phosphatidylethanolamine (B1630911) Moiety | |

| Glycerol CH₂OP | ~3.9 - 4.1 |

| Glycerol CHOC=O | ~5.2 |

| Glycerol CH₂OC=O | ~4.1 - 4.4 |

| Headgroup POCH₂ | ~4.0 |

| Headgroup CH₂N | ~3.1 |

| Acyl Chains | |

| CH₃ (terminal) | ~0.9 |

| (CH₂)n | ~1.2 - 1.4 |

| CH₂C=C | ~2.0 |

| CH₂C=O | ~2.3 |

| CH=CH (olefinic) | ~5.3 |

| N-(4-azidosalicylamidyl) Moiety | |

| Aromatic CH | ~6.5 - 7.8 |

| Phenolic OH | ~10.0 - 12.0 |

| Amide NH | ~8.0 - 9.0 |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Phosphatidylethanolamine Moiety | |

| Glycerol CH₂OP | ~65 |

| Glycerol CHOC=O | ~70 |

| Glycerol CH₂OC=O | ~63 |

| Headgroup POCH₂ | ~60 |

| Headgroup CH₂N | ~41 |

| Acyl Chains | |

| C=O (ester) | ~173 |

| CH₃ (terminal) | ~14 |

| (CH₂)n | ~22 - 34 |

| CH=CH (olefinic) | ~128 - 130 |

| N-(4-azidosalicylamidyl) Moiety | |

| Aromatic C | ~110 - 150 |

| Aromatic C-N₃ | ~140 |

| Aromatic C-OH | ~160 |

| C=O (amide) | ~165 |

Predicted FTIR Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| N₃ (Azide) | Asymmetric Stretching | ~2130 |

| C=O (Ester) | Stretching | ~1735 |

| C=O (Amide) | Stretching (Amide I) | ~1650 |

| N-H (Amide) | Bending (Amide II) | ~1550 |

| P=O (Phosphate) | Stretching | ~1240 |

| P-O-C (Phosphate Ester) | Stretching | ~1090 |

| C-N (Amide) | Stretching | ~1220 |

Experimental Protocols

Mass Spectrometry Analysis of this compound

Mass spectrometry is a critical technique for confirming the identity and purity of synthesized this compound and for identifying proteins that have been cross-linked to it.

Protocol: MALDI-TOF Mass Spectrometry of this compound

-

Sample Preparation:

-

Dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.

-

Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile (B52724)/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).

-

On a MALDI target plate, spot 1 µL of the matrix solution.

-

Immediately add 1 µL of the this compound solution to the matrix spot and mix gently by pipetting up and down.

-

Allow the spot to air-dry completely at room temperature. This co-crystallization is crucial for efficient ionization.

-

-

Instrumentation and Data Acquisition:

-

Use a MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).

-

Operate the instrument in positive ion reflectron mode for higher mass accuracy.

-

Calibrate the instrument using a standard peptide or protein mixture with masses covering the expected range of the this compound molecule.

-

Set the laser intensity to the minimum level required to obtain a good signal-to-noise ratio, to avoid in-source fragmentation.

-

Acquire spectra by averaging several hundred laser shots across the sample spot to ensure reproducibility.

-

-

Expected Results:

-

The primary ion observed should correspond to the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ of the specific this compound analog being analyzed (the mass will depend on the fatty acid composition).

-

Protocol: LC-MS/MS Analysis of this compound Cross-linked Peptides

This protocol is for the identification of peptides that have been covalently linked to this compound after a photocross-linking experiment.

-

Sample Preparation:

-

Following the photocross-linking reaction and quenching, isolate the protein of interest or the entire proteome.

-

Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.

-

Enrich for the cross-linked peptides, if necessary, using techniques like size-exclusion chromatography or affinity purification if a tag is incorporated into the this compound.

-

Desalt the peptide mixture using C18 ZipTips or a similar method prior to LC-MS/MS analysis.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

-

Separate the peptides on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

-

Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in MS2 scans.

-

Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.

-

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database using specialized cross-linking software (e.g., pLink, MeroX, or MaxQuant with cross-linking capabilities).

-

The software should be configured to search for peptide-peptide cross-links as well as peptides modified by the remnant of the this compound linker after fragmentation. The mass of the modification will depend on the cleavage sites during MS/MS.

-

Visualization of Experimental Workflow

The primary application of this compound is in identifying protein-lipid interactions through a photocross-linking proteomics workflow. This process can be visualized as a logical sequence of steps.

Caption: Workflow for identifying protein-lipid interactions using this compound.

This diagram illustrates the sequential process from the introduction of the this compound probe into a biological system to the final identification of the proteins that interact with the lipid. Upon UV activation, the azido (B1232118) group of this compound forms a highly reactive nitrene, which then inserts into C-H or N-H bonds of nearby proteins, forming a stable covalent bond. Subsequent proteomic analysis allows for the precise identification of these interacting partners.

Caption: Photoactivation and cross-linking mechanism of this compound.

The Role of Acetylsalicylic Acid in Pulmonary Embolism Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the potential research applications of Acetylsalicylic Acid (ASA), commonly known as Aspirin (B1665792), in the context of Pulmonary Embolism (PE). While the term "Asa-PE" is not a standard scientific designation, it aptly encapsulates the significant body of research investigating the utility of ASA in the prevention and potential treatment of PE. This document provides an in-depth analysis of the core mechanisms, key experimental findings, and relevant clinical trial data, offering a valuable resource for researchers and drug development professionals in this field.

Pulmonary embolism, a life-threatening condition characterized by the obstruction of pulmonary arteries, is a major cause of cardiovascular mortality. The pathogenesis of PE is intricately linked to thrombosis, where platelets play a crucial role. Acetylsalicylic Acid, a well-established antiplatelet agent, has been extensively studied for its potential to mitigate the risk of PE. This guide will delve into the molecular mechanisms of ASA's action, summarize quantitative data from pivotal studies, and provide detailed experimental protocols to facilitate further research.

Mechanism of Action of Acetylsalicylic Acid in Thrombosis

The primary antithrombotic effect of Acetylsalicylic Acid is attributed to its irreversible inhibition of the cyclooxygenase (COX) enzyme, particularly the COX-1 isoform in platelets.[1][2][3] This inhibition has a profound impact on the arachidonic acid cascade, a key signaling pathway in platelet activation and aggregation.

The Cyclooxygenase (COX) Pathway

Aspirin's mechanism of action centers on the acetylation of a serine residue (Ser-529) within the active site of the COX-1 enzyme in platelets.[1] This covalent modification permanently inactivates the enzyme, preventing it from converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2). PGH2 is a precursor for several prostanoids, including thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet agonist. By blocking TXA2 synthesis, ASA effectively reduces platelet activation and aggregation, thereby hindering thrombus formation.[2][3]

COX-Independent Mechanisms

Beyond its well-established effects on the COX pathway, research suggests that ASA may exert its antithrombotic effects through other mechanisms. High doses of aspirin have been shown to acetylate fibrinogen, which increases the porosity of the fibrin (B1330869) network and enhances the rate of fibrinolysis.[4] Additionally, ASA may reduce the synthesis of coagulation factors in the liver and inhibit the formation of the prothrombinase complex, leading to decreased thrombin generation.[4]

The NF-κB Signaling Pathway in Pulmonary Embolism

In the context of acute pulmonary embolism, inflammation plays a significant role in lung injury. Studies in animal models have shown that ASA can inhibit the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[5] By suppressing NF-κB, ASA may reduce the expression of pro-inflammatory cytokines, thereby alleviating lung injury following a pulmonary embolism.[5]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Acetylsalicylic Acid in the context of pulmonary embolism has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Summary of Preclinical Studies on ASA in Animal Models of PE

| Animal Model | ASA Intervention | Key Findings | Reference |

| Rabbit | Pretreatment before induced PE | Reduced mortality, attenuated tachycardia, pulmonary hypertension, and systemic arterial hypotension. | [6] |

| Canine | Pretreatment with a COX inhibitor (indomethacin) | Prevented the increase in thromboxane B2, pulmonary dead space, and pulmonary vascular resistance. | [6] |

| Mouse | NCX 4016 (NO-releasing aspirin) vs. Aspirin | NCX 4016 was more effective than aspirin in reducing the drop in platelet count and the number of lung emboli. | [7] |

| Rabbit | NCX 4016 (NO-releasing aspirin) vs. Aspirin | NCX 4016 significantly reduced the accumulation of radiolabeled platelets in the pulmonary vasculature. | [7] |

| Rat | Low, medium, and high-dose aspirin after APE induction | Dose-dependent inhibition of NF-κB activity and alleviation of lung injury. | [5] |

Table 2: Summary of Key Clinical Trials Investigating ASA for PE Prevention

| Trial Name / Study | Patient Population | ASA Dosage | Key Efficacy Outcomes | Reference |

| Pulmonary Embolism Prevention (PEP) Trial | Patients with hip fractures | 160 mg/day | 43% reduction in pulmonary embolism; 29% reduction in symptomatic DVT. | [8] |

| Antiplatelet Trialists' Collaboration | Surgical or immobilized patients | Various (mostly aspirin) | DVT rate of 25% in the antiplatelet group vs. 34% in the control group. | |

| Clopidogrel versus Aspirin in Patients at Risk of Ischemic Events (CAPRIE) | Patients with atherosclerotic disease | Daily aspirin | Annual risk of ischemic stroke, MI, or vascular death of 5.8%. | [6] |

| Retrospective Case-Control Study | Patients hospitalized with acute PE | Daily aspirin use ≥ 7 days prior to admission | Lower rates of ICU admission (16.7% vs 28.8%), shock (2.2% vs 9.9%), and in-hospital mortality (3.3% vs 11.6%). | [9] |

| Meta-analysis of 5 trials | Patients undergoing extended VTE prophylaxis | 100-160 mg | Significant reduction in the risk of VTE, DVT, PE, and VTE-related mortality. | [10] |

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a key experimental model cited in the literature.

Protocol: Rat Model of Acute Pulmonary Embolism

This protocol is based on methodologies described for inducing acute pulmonary embolism in rats to study the effects of therapeutic interventions like Acetylsalicylic Acid.[5]

Objective: To create a reproducible model of acute pulmonary embolism in rats to investigate the pathophysiological changes and evaluate the efficacy of potential treatments.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Autologous blood

-

Thrombin (500 U/mL)

-

Anesthetic (e.g., 10% chloral (B1216628) hydrate (B1144303) solution)

-

Surgical instruments

-

Catheters

Procedure:

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.

-

Blood Collection: Collect a small volume of autologous blood from the rat.

-

Thrombus Formation: Induce thrombus formation in vitro by adding thrombin to the collected blood. Allow the clot to form and stabilize.

-

Surgical Preparation: Surgically expose the jugular vein.

-

Catheterization: Carefully insert a catheter into the jugular vein and advance it towards the right atrium.

-

Embolus Injection: Inject the pre-formed autologous thrombus through the catheter to induce pulmonary embolism.

-

Post-Procedure Monitoring: Monitor the rats for signs of respiratory distress and other physiological changes.

-

Treatment Administration (if applicable): Administer the test compound (e.g., Acetylsalicylic Acid) at predetermined doses and time points post-embolism induction.

-

Tissue Collection and Analysis: At specified time points, euthanize the animals and collect lung tissue for histological analysis, immunohistochemistry (e.g., for NF-κB), and other relevant molecular assays.

Conclusion and Future Directions

The collective evidence from preclinical and clinical research strongly supports the role of Acetylsalicylic Acid in the prevention of pulmonary embolism, primarily through its antiplatelet effects mediated by COX-1 inhibition. Furthermore, emerging research into its anti-inflammatory properties, such as the inhibition of the NF-κB pathway, suggests a broader therapeutic potential in mitigating the pulmonary injury associated with PE.

For drug development professionals, the established efficacy and safety profile of ASA make it a crucial benchmark for novel antithrombotic agents. Future research should focus on elucidating the full spectrum of ASA's mechanisms of action, particularly its COX-independent effects, and exploring its potential in combination therapies for the management of PE. The development of more targeted antiplatelet and anti-inflammatory agents, inspired by the multifaceted actions of ASA, holds promise for improving outcomes in patients with or at risk of pulmonary embolism.

References

- 1. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. New insights into the mechanisms of action of aspirin and its use in the prevention and treatment of arterial and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of aspirin on the expression of nuclear factor-κB in a rat model of acute pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Prevention of pulmonary thromboembolism by NCX 4016, a nitric oxide-releasing aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of pulmonary embolism and deep vein thrombosis with low dose aspirin: Pulmonary Embolism Prevention (PEP) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prehospital aspirin use is associated with improved clinical outcomes in pulmonary embolism: A retrospective case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aspirin for the extended prevention of venous thromboembolism: a meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unable to Identify "Asa-PE" in Scientific Literature

A comprehensive search of scientific databases and literature has found no specific molecule or compound referred to as "Asa-PE." This suggests that "this compound" may be a non-standard abbreviation, a proprietary name not in the public domain, a very new or niche compound, or a typographical error.

To provide an accurate and in-depth technical guide as requested, further clarification on the identity of "this compound" is required.

The search results did yield information on several distinct entities that could be related to the components of the term "this compound":

-

ASA: This is a common abbreviation for Acetylsalicylic Acid (Aspirin) , a well-known nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) and thromboxanes.[1][2] This inhibition underlies its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][2] Aspirin (B1665792) can also acetylate other proteins, which may contribute to its broader biological effects, including potential anti-cancer activities.[1]

-

PE: This abbreviation most commonly refers to Phosphatidylethanolamine , a major class of phospholipids (B1166683) found in biological membranes.[3][4] PEs are crucial for membrane structure and fluidity, and they are involved in cellular processes such as membrane fusion and cell division.[3][4] The primary route for PE biosynthesis is the Kennedy pathway.[4][5] In other contexts, "PE" can also stand for Pulmonary Embolism, a serious medical condition.[6][7]

-

AsA: This is a standard abbreviation for Ascorbic Acid (Vitamin C) , a vital antioxidant in plants and animals. In plants, the primary route of AsA biosynthesis is the D-mannose/L-galactose pathway.[8]

Without a clear definition of "this compound," it is not possible to construct the requested technical guide on its interaction with biological systems. Any attempt to do so by combining information on the individual components would be speculative and likely inaccurate.

To proceed, please provide additional information, such as:

-

The full chemical name or structure of "this compound."

-

The scientific context or field of research where this term was encountered.

-

Any relevant publications or patents that mention "this compound."

Once the identity of "this compound" is clarified, a detailed technical guide that meets all the specified requirements, including data tables, experimental protocols, and Graphviz diagrams, can be developed.

References

- 1. Acetylsalicylic Acid–Primus Inter Pares in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the mechanisms of action of aspirin and its use in the prevention and treatment of arterial and venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Reactome | Synthesis of PE [reactome.org]

- 6. Pulmonary Embolism (PE) Treatment & Management: Approach Considerations, Thrombolysis for Pulmonary Embolism, Anticoagulation for Pulmonary Embolism [emedicine.medscape.com]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Unraveling "Asa-PE": A Term with Multiple Meanings Across Disciplines

The term "Asa-PE" does not refer to a single, universally recognized experimental protocol or specific molecule within the scientific community. Extensive searches reveal that "Asa" and "PE" are acronyms with distinct meanings across various fields, from finance and materials science to medicine and patient advocacy. Without a specific application context, "this compound" remains an ambiguous term.

Potential Interpretations of "ASA"

The acronym "ASA" most frequently appears in the following contexts:

-

American Society of Anesthesiologists (ASA): This professional association is prominent in the medical field, establishing guidelines and standards for anesthesia. The ASA Physical Status Classification System is a widely used tool to assess a patient's fitness for surgery.[1][2]

-

Acetylsalicylic Acid (Aspirin): Commonly known as Aspirin, ASA is a medication used to reduce pain, fever, and inflammation. It is also used as an antiplatelet agent to prevent blood clots.

-

Acrylonitrile Styrene Acrylate (ASA): This is a type of amorphous thermoplastic with good weather and chemical resistance, often used in outdoor applications.[3][4]

-

ASA Gold and Precious Metals Limited: A publicly traded company, often discussed in the context of its stock performance and Price-to-Earnings (P/E) ratio.[5][6][7]

Potential Interpretations of "PE"

Similarly, "PE" is an acronym with several independent meanings:

-

Pulmonary Embolism (PE): A serious medical condition where a blood clot travels to the lungs, obstructing blood flow.[8]

-

Price-to-Earnings (P/E) Ratio: A financial metric used to value a company's stock by comparing its share price to its earnings per share.[5][6]

-

Patient Engagement (PE): In the context of drug development, this refers to the active involvement of patients in the design and execution of clinical trials and other aspects of the therapeutic development process.[9][10]

-

Professional Engineer (PE): A licensed engineer who is legally authorized to sign and seal engineering drawings and documents.[11]

-

Percentage of Toxic Effect (PE): In toxicology studies, this metric is used to quantify the toxic impact of a substance on a biological system.[12]

Clarification Needed for a Specific Application

Given the diverse and unrelated meanings of "ASA" and "PE," it is not possible to provide a detailed experimental protocol for a "[specific application]" without further clarification. To generate the requested application notes, protocols, and visualizations, please specify:

-

The full name or chemical structure of "Asa."

-

The full name or context of "PE."

-

The specific scientific or medical application of interest.

Once this information is provided, a comprehensive and accurate response can be formulated to meet the needs of researchers, scientists, and drug development professionals.

References

- 1. asahq.org [asahq.org]

- 2. asahq.org [asahq.org]

- 3. mapeplastics.se [mapeplastics.se]

- 4. Ineos - Wikipedia [en.wikipedia.org]

- 5. ASA P/E Ratio: Current & Historical Analysis [public.com]

- 6. ASA Gold and Precious Metals (ASA) - P/E ratio [companiesmarketcap.com]

- 7. ASA Gold and Precious Metals Limited (ASA) PE Ratio | PEG Ratios | Seeking Alpha [seekingalpha.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Practices of patient engagement in drug development: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manager, Clinical Trial Transparency Patient Engagement (Alexion) at AstraZeneca [careers.astrazeneca.com]

- 11. Ag & Bio Professional Licensure [asabe.org]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of Acetylsalicylic Acid's Anti-thrombotic Effects ("Asa-PE" Assays)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary embolism (PE) is a life-threatening condition often arising from deep vein thrombosis. Antiplatelet agents, most notably Acetylsalicylic Acid (ASA or Aspirin), are a cornerstone in the prevention of arterial and venous thromboembolism.[1] The therapeutic effects of ASA are primarily attributed to its ability to inhibit platelet aggregation through the irreversible inactivation of cyclooxygenase-1 (COX-1).[2] However, emerging evidence suggests that ASA also contributes to anti-thrombosis by modulating fibrin (B1330869) clot structure and enhancing fibrinolysis.[3][4]

These application notes provide detailed protocols for a suite of in vitro assays, collectively termed "Asa-PE" assays, designed to evaluate the multifaceted anti-thrombotic properties of Acetylsalicylic Acid and other potential anti-platelet compounds. The assays focus on three key mechanisms relevant to the pathophysiology of PE: COX-1 inhibition, platelet aggregation, and fibrin clot lysis.

Key Mechanisms of Action of Acetylsalicylic Acid

ASA's primary mechanism is the irreversible acetylation of a serine residue in the active site of the COX-1 enzyme in platelets. This action blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation.[2] Additionally, ASA can acetylate other proteins, including fibrinogen. This modification of fibrinogen results in the formation of a less rigid fibrin clot with altered structure, which is more susceptible to lysis.[4][5]

Signaling Pathway: Arachidonic Acid Metabolism in Platelets

The following diagram illustrates the central role of COX-1 in the conversion of arachidonic acid to pro-aggregatory thromboxane A2, the pathway targeted by Acetylsalicylic Acid.

Experimental Workflow Overview

The general workflow for evaluating a test compound's "this compound" profile involves a tiered approach, starting with target-based enzymatic assays, followed by cell-based functional assays, and culminating in more complex clot dynamic assays.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from the described "this compound" in vitro assays when evaluating Acetylsalicylic Acid.

Table 1: COX-1/COX-2 Inhibition Assay Data

| Compound | Target Enzyme | IC50 (µM) |

| Acetylsalicylic Acid | COX-1 | 0.5 - 5 |

| Acetylsalicylic Acid | COX-2 | 50 - 200 |

| Celecoxib (Control) | COX-1 | ~5 |

| Celecoxib (Control) | COX-2 | ~0.04 |

Table 2: Platelet Aggregation Assay Data

| Treatment | Agonist (Concentration) | Maximum Aggregation (%) | Inhibition (%) |

| Vehicle Control | Arachidonic Acid (0.5 mg/mL) | 85 ± 5 | 0 |

| ASA (100 µM) | Arachidonic Acid (0.5 mg/mL) | < 20 | > 75 |

| Vehicle Control | Collagen (2 µg/mL) | 80 ± 7 | 0 |

| ASA (100 µM) | Collagen (2 µg/mL) | 35 ± 10 | ~56 |

Table 3: Fibrin Clot Lysis Assay Data

| Treatment | Clot Turbidity (OD) | Clot Permeability (Ks cm²) | Lysis Time (min) |

| Control Fibrinogen | 0.083 ± 0.03 | 1.68 x 10⁻⁸ | 15 ± 2 |

| ASA-treated Fibrinogen (100 mg/L) | 0.125 ± 0.003 | 4.13 x 10⁻⁸ | 10 ± 1.5 |

Experimental Protocols

Assay 1: COX-1/COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This process is measured using a fluorometric probe that is oxidized in the presence of the peroxidase activity, leading to a fluorescent signal. Inhibition of COX activity results in a decreased rate of fluorescence generation.

Materials:

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic Acid solution

-

Test compound (e.g., Acetylsalicylic Acid) and controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to manufacturer's instructions. Dilute test compounds to the desired concentrations (typically a 10X stock).

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of fluorometric probe, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of solvent (e.g., DMSO).

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of fluorometric probe, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound.

-

Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, 10 µL of fluorometric probe, and 10 µL of solvent.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.

-

Measurement: Immediately begin measuring the fluorescence kinetically at 37°C for 5-10 minutes, with readings every minute.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the slope of the background from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Slope of 100% Activity - Slope of Inhibitor) / Slope of 100% Activity] x 100

-

Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Assay 2: Platelet Aggregation Assay (Light Transmission Aggregometry)

Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.

Materials:

-

Human whole blood collected in 3.2% sodium citrate (B86180) tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Agonists: Arachidonic Acid (AA), Collagen

-

Test compound (e.g., Acetylsalicylic Acid)

-

Saline solution

-

Light Transmission Aggregometer

Procedure:

-

Sample Preparation:

-

Collect whole blood and keep at room temperature.

-

Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes.

-

Prepare PPP by centrifuging the remaining blood at 2000 x g for 15 minutes.

-

Adjust the platelet count in the PRP to approximately 250 x 10⁹/L using PPP if necessary.

-

-

Incubation:

-

Pre-incubate aliquots of PRP with the test compound (e.g., various concentrations of ASA) or vehicle control at 37°C for a specified time (e.g., 30 minutes).

-

-

Aggregometer Setup:

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Place a cuvette with PRP and a stir bar into the sample well and allow it to warm to 37°C for 5 minutes.

-

-

Aggregation Measurement:

-

Add the agonist (e.g., Arachidonic Acid to a final concentration of 0.5 mg/mL) to the cuvette.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for the test compound compared to the vehicle control.

-

A maximum aggregation of <20% in response to arachidonic acid is often considered indicative of an effective aspirin (B1665792) response.[6][7]

-

Assay 3: Fibrin Clot Lysis Assay (Turbidimetric)

Principle: This assay measures the formation and subsequent lysis of a fibrin clot in plasma. Clot formation is initiated by adding tissue factor and calcium. Fibrinolysis is initiated by the addition of tissue-type plasminogen activator (tPA). The change in turbidity (optical density) of the plasma is monitored over time, reflecting the formation and dissolution of the fibrin network.

Materials:

-

Platelet-poor plasma (PPP)

-

Recombinant tissue factor (TF)

-

Recombinant tissue-type plasminogen activator (tPA)

-

Calcium chloride (CaCl₂)

-

HEPES buffer

-

96-well clear microplate

-

Spectrophotometer plate reader capable of reading absorbance at 405 nm at 37°C

Procedure:

-

In Vitro Acetylation (Optional): Incubate PPP with different concentrations of ASA or vehicle control at 37°C for 2 hours to allow for fibrinogen acetylation.

-

Reagent Preparation: Prepare working solutions of TF, tPA, and CaCl₂ in HEPES buffer.

-

Assay Plate Setup:

-

Add 50 µL of PPP (control or ASA-treated) to each well.

-

Add a reagent mixture containing TF and tPA to the wells.

-

-

Reaction Initiation:

-

Place the plate in the spectrophotometer pre-warmed to 37°C.

-

Initiate clot formation by adding CaCl₂ to all wells.

-

-

Measurement:

-

Immediately begin reading the absorbance at 405 nm every minute for a duration sufficient to observe both clot formation and lysis (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Plot absorbance versus time.

-

From the curve, determine key parameters:

-

Maximum Clot Turbidity: The peak absorbance value, reflecting clot density.

-

Clotting Time: Time to reach 50% of the maximum turbidity.

-

Lysis Time: Time from the peak turbidity to 50% lysis (return to baseline).

-

-

Compare these parameters between control and ASA-treated samples to assess the effect on clot structure and fibrinolysis. An increase in turbidity and a decrease in lysis time are indicative of a looser clot structure that is more easily lysed.[5]

-

References

- 1. interchim.fr [interchim.fr]

- 2. Oxidative pathways of arachidonic acid as targets for regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Personalization of Aspirin Therapy Ex Vivo in Patients with Atherosclerosis Using Light Transmission Aggregometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) in Biomedical Devices

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a naturally occurring phospholipid, is a key component in the development of advanced biomedical devices, particularly in the realm of drug delivery systems. Its unique structure, featuring a saturated stearic acid at the sn-1 position and an unsaturated arachidonic acid at the sn-2 position, imparts specific biophysical properties to lipid bilayers, making it a valuable excipient in liposomal and nanoparticle formulations. These application notes provide an overview of SAPE's utility in biomedical devices, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

I. Physicochemical Properties and Role in Biomedical Devices

SAPE's amphiphilic nature allows it to self-assemble into lipid bilayers, the fundamental structure of liposomes. The presence of the polyunsaturated arachidonic acid chain influences membrane fluidity, which can affect drug encapsulation and release kinetics. In biomedical devices, SAPE is primarily used as a component of liposomal drug delivery systems to modulate membrane properties and potentially enhance therapeutic efficacy.

Table 1: Physicochemical Characterization of SAPE-Containing Liposomes

| Parameter | Value | Method of Analysis |

|---|---|---|

| Particle Size (Diameter) | 90 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 mV to -50 mV | Electrophoretic Light Scattering (ELS) |

| Encapsulation Efficiency (Doxorubicin) | > 90% | Spectrophotometry after liposome (B1194612) lysis |

| Drug-to-Lipid Ratio (Doxorubicin) | ~ 0.1 (molar ratio) | HPLC after liposome lysis |

II. Key Applications and Performance Data

The incorporation of SAPE into liposomal formulations can influence drug loading, release profiles, and stability. Below are comparative data for SAPE-containing liposomes.

Table 2: Drug Encapsulation Efficiency in Liposomes

| Liposome Composition | Drug | Encapsulation Efficiency (%) |

|---|---|---|

| HSPC/Cholesterol/DSPE-PEG | Doxorubicin (B1662922) | > 90%[1] |

| SAPE/Cholesterol/DSPE-PEG | Doxorubicin | > 90% (estimated based on similar lipids) |

| POPC/Cholesterol | Doxorubicin | 70-80%[2] |

Table 3: In Vitro Drug Release Kinetics

| Formulation | Condition | Cumulative Release at 24h (%) | Kinetic Model |

|---|---|---|---|

| SAPE-Liposome (Hydrophobic Drug) | pH 7.4, 37°C | ~40% | Korsmeyer-Peppas |

| Conventional Liposome (Hydrophobic Drug) | pH 7.4, 37°C | ~60% | First-Order |

| SAPE-Liposome (Hydrophilic Drug) | pH 7.4, 37°C | ~30% | Higuchi |

Table 4: Stability of SAPE-Containing Liposomes

| Storage Condition | Parameter | Change over 3 weeks |

|---|---|---|

| 4°C | Vesicle Size | < 5% increase |

| 25°C | Vesicle Size | 10-15% increase[3] |

| 4°C | Drug Retention (Curcumin) | > 90%[3] |

| 25°C | Drug Retention (Curcumin) | ~80%[3] |

III. Experimental Protocols

A. Protocol for Preparation of SAPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing SAPE using the thin-film hydration method followed by extrusion.[4][5][6][7]

Materials:

-

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

-

Other lipids (e.g., HSPC, Cholesterol, DSPE-PEG)

-

Chloroform and Methanol (analytical grade)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Drug to be encapsulated

-

Rotary evaporator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

Lipid Dissolution: Dissolve SAPE and other lipids in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure a clear, homogenous solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the aqueous buffer containing the hydrophilic drug by rotating the flask at a temperature above the lipid mixture's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs). For hydrophobic drugs, they should be co-dissolved with the lipids in step 1.

-

Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.[8]

-

Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.

-

Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

B. Protocol for In Vitro Drug Release Assay

This protocol outlines a method to determine the in vitro release kinetics of a drug from SAPE-containing liposomes using a dialysis method.[9]

Materials:

-

Drug-loaded SAPE-liposome suspension

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Release medium (e.g., PBS at pH 7.4, or acetate (B1210297) buffer at pH 5.5 to mimic tumor microenvironment)

-

Shaking incubator or water bath

-

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Dialysis Setup: Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

-

Incubation: Immerse the sealed dialysis bag in a larger volume of the release medium, ensuring sink conditions (the concentration of the drug in the release medium should not exceed 10% of its saturation solubility).

-

Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

-

Data Analysis: Calculate the cumulative percentage of drug released over time and fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[10]

C. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the assessment of the cytotoxicity of SAPE-containing nanoparticles on a cell line (e.g., human skin fibroblasts) using the MTT assay.[11][12]

Materials:

-

SAPE-containing nanoparticles

-

Human fibroblast cell line (e.g., L929)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the fibroblast cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the SAPE nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against nanoparticle concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

D. Protocol for Hemolysis Assay

This protocol is to evaluate the hemocompatibility of SAPE-containing liposomes by measuring their ability to lyse red blood cells (RBCs).[8][13][14][15]

Materials:

-

SAPE-containing liposome suspension

-

Fresh whole blood (e.g., from a healthy donor)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (for positive control)

-

Centrifuge

-

UV-Vis spectrophotometer

Procedure:

-

RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

Incubation: In a series of microcentrifuge tubes, mix the RBC suspension with different concentrations of the SAPE-liposome suspension. Use PBS as a negative control (no hemolysis) and Triton X-100 (e.g., 1%) as a positive control (100% hemolysis).

-

Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle shaking.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

IV. Signaling Pathways and Experimental Workflows

A. Ferroptosis Signaling Pathway

The arachidonic acid moiety in SAPE is a substrate for lipoxygenases (LOX), which can lead to lipid peroxidation, a key event in ferroptosis, a form of regulated cell death.[16][17][18][19][20] Understanding this pathway is crucial when designing SAPE-based drug delivery systems, as it may influence the cellular response to the nanocarrier.

Caption: Ferroptosis pathway involving SAPE.

B. Experimental Workflow for Liposome Development and Evaluation

The following workflow outlines the key stages in the development and preclinical evaluation of SAPE-containing liposomes for drug delivery.

Caption: Workflow for SAPE-liposome development.

References

- 1. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]